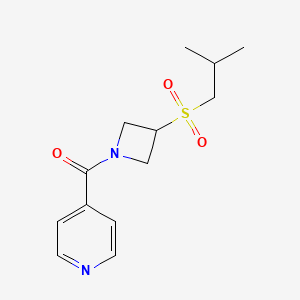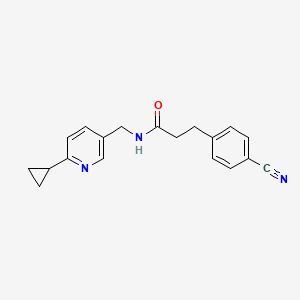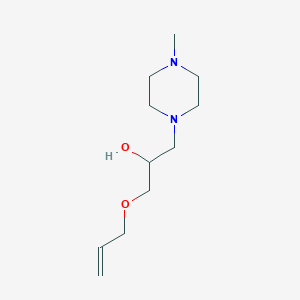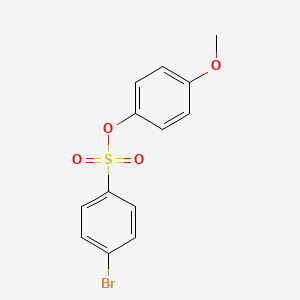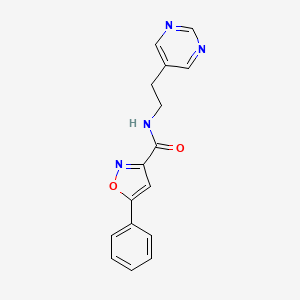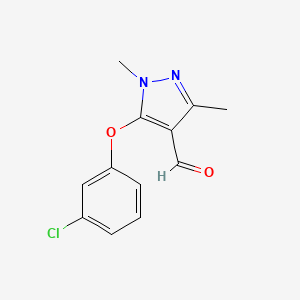![molecular formula C19H25N5O2 B2686976 6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320818-44-6](/img/structure/B2686976.png)
6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one involves the inhibition of specific enzymes and signaling pathways in cells. The compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one in lab experiments is its specificity towards specific enzymes and signaling pathways. This allows for targeted inhibition and modulation of cellular processes. However, one limitation is the need for specific reagents and conditions for its synthesis, which can make it challenging to obtain in large quantities.
Orientations Futures
There are several future directions for the study of 6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one. One potential direction is the development of new drugs based on the compound's structure and mechanism of action. Additionally, further studies are needed to explore its potential applications in material science and nanotechnology. Finally, more research is needed to understand the compound's long-term effects and potential toxicity.
Méthodes De Synthèse
The synthesis of 6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one involves a series of chemical reactions that require specific reagents and conditions. The method involves the reaction of 5-methylpyrazine-2-carboxylic acid with piperidine and tert-butyl isocyanide to form the intermediate, which is then reacted with 2-chloro-3-nitropyridazine to obtain the final product.
Applications De Recherche Scientifique
6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation, making it a potential candidate for developing new drugs.
Propriétés
IUPAC Name |
6-tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-13-11-21-15(12-20-13)18(26)23-9-7-14(8-10-23)24-17(25)6-5-16(22-24)19(2,3)4/h5-6,11-12,14H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOILLWHMAOSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2686893.png)


![1-(2,4-dimethoxyphenyl)-6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2686899.png)
